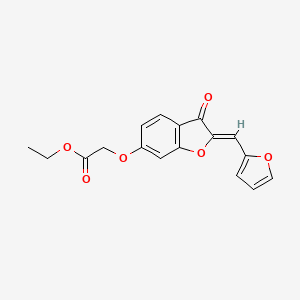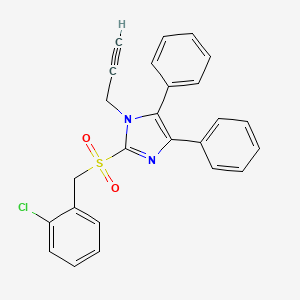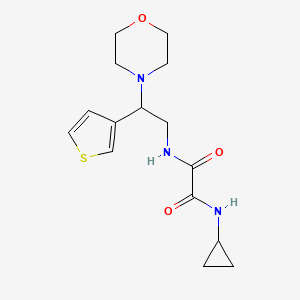![molecular formula C10H14BrNO B2802802 [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-60-4](/img/structure/B2802802.png)
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 915920-60-4. It has a molecular weight of 244.13 and its IUPAC name is 2-(3-bromophenoxy)-N-ethylethanamine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 244.13 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
- Deep Eutectic Solvents (DESs): Ethylamine hydrochloride, when combined with phenol, forms a new type of DES with low viscosity. This novel solvent demonstrates high capacities for ammonia absorption even at low pressures, highlighting its potential for industrial applications in gas capture and environmental remediation (Jiang et al., 2020).
- Enantioselective Synthesis: The synthesis of enantiomerically pure 3-amino-2-methylenealkanoates, facilitated by the reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine, showcases the compound's utility in producing aza-Morita–Baylis–Hillman adducts for pharmaceutical applications (Martelli et al., 2011).
- Beta-Blocker Conformations: The study of 2-phenoxy ethylamine and its hydrated complexes, along with 3-phenoxy propanolamine, provides insights into the molecular conformation and structure relevant to the development of beta-blocker drugs (Macleod & Simons, 2004).
Environmental and Material Science
- Photocatalytic Materials: The synthesis and characterization of compounds like 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base, point to applications in smart materials and photocatalysis, with potential utility in environmental remediation and the development of responsive materials (Moriwaki & Akitsu, 2015).
Biomedical Applications
- Antibacterial Activity: New nitrogen-containing bromophenols isolated from marine algae demonstrate potent scavenging activity against radicals and moderate activity against ABTS radicals. Such compounds, including those structurally related to [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, show potential for application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Advanced Drug Synthesis
- Radiolabeling for ADME Studies: The synthesis of tritium-labeled [1,2-3H]ethylamine hydrochloride for use in the radiolabeling of apadenoson, an adenosine A2a receptor agonist, underscores the role of such compounds in pharmacokinetic and drug metabolism studies (Hong et al., 2008).
Novel Materials
- Chitosan Derivatives: The synthesis and characterization of ethylamine hydroxyethyl chitosan (EHCs) from chitosan and chloroethylamine hydrochloride show applications in creating water-soluble materials with antibacterial properties, relevant for biomedical applications and material science (Xie et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBUDYZENCVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)





![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2802732.png)
![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)
![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)
